4-(2-Methyl-1,4-oxazepan-4-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(2-Methyl-1,4-oxazepan-4-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with an oxazepane moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-(2-Methyl-1,4-oxazepan-4-YL)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with oxazepane intermediates. The reaction conditions typically include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-Methyl-1,4-oxazepan-4-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
4-(2-Methyl-1,4-oxazepan-4-YL)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,4-oxazepan-4-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-(2-Methyl-1,4-oxazepan-4-YL)thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative used in various organic synthesis applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(2-methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-9-6-12(3-2-4-14-9)10-5-11(7-13)15-8-10/h5,7-9H,2-4,6H2,1H3 |
InChI Key |
PNKDWTMIFYQNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCCO1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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